![molecular formula C19H21FN2O2S2 B2714747 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 922870-12-0](/img/structure/B2714747.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
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Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a useful research compound. Its molecular formula is C19H21FN2O2S2 and its molecular weight is 392.51. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Probes and Detection Techniques
N-butyl-4-amino-1,8-naphthalimide, a compound similar in structure to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, has been used in the development of reaction-based fluorescent probes. These probes are significant for selectively discriminating toxic benzenethiols from biologically active aliphatic thiols, critical in environmental and biological sciences. Their design allows for fine-tuning of spectroscopic properties and high sensitivity, with applications in detecting thiophenols in water samples (Wang et al., 2012).
Anticancer Research
Derivatives of Benzothiazole (BT), which is structurally similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, have been synthesized and studied for their potential as anticancer agents. These studies have revealed that specific substitutions on the BT scaffold can significantly modulate its antitumor properties, indicating a promising direction for developing novel anticancer therapies (Osmaniye et al., 2018).
Antibacterial Agents
Compounds structurally related to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide have been explored for their antibacterial properties. For example, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in developing new antibacterial drugs (Palkar et al., 2017).
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c1-19(2)10-14-17(15(23)11-19)26-18(21-14)22-16(24)4-3-9-25-13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSPXCHYDYMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide |
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